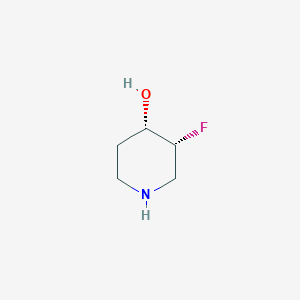

(3R,4S)-3-fluoropiperidin-4-ol

Description

Significance of Nitrogen Heterocycles in Advanced Organic Synthesis

Nitrogen heterocycles, which are cyclic organic compounds containing at least one nitrogen atom in the ring, are of paramount importance in the field of organic synthesis. numberanalytics.comnumberanalytics.com Their prevalence in nature is extensive, forming the core structures of many biologically active molecules such as alkaloids, vitamins, and antibiotics. tandfonline.com In the realm of synthetic chemistry, these compounds serve as versatile building blocks and intermediates for a wide array of chemical transformations. numberanalytics.com

The utility of nitrogen heterocycles is rooted in their diverse chemical reactivity and structural adaptability. numberanalytics.comchemrj.org The nitrogen atom can act as a base or a nucleophile, and the ring system can participate in various reactions, including substitutions, additions, and cycloadditions. numberanalytics.com This reactivity allows for extensive chemical modifications, enabling the creation of a vast library of derivatives with tailored properties. chemrj.org

The significance of these compounds is particularly pronounced in the pharmaceutical and agrochemical industries. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain nitrogen heterocycles. msesupplies.com Similarly, over 70% of modern agrochemicals feature these heterocyclic structures. msesupplies.com Beyond life sciences, nitrogen heterocycles are integral to materials science, where they are used as precursors for polymers and dyes, and in catalysis, where they function as ligands to enhance the activity and selectivity of catalysts. numberanalytics.comnumberanalytics.com

Role of Fluorine in Modulating Chemical Reactivity and Stereochemical Outcomes

The introduction of fluorine into organic molecules, a strategy that has gained significant traction since the mid-20th century, can profoundly alter their chemical and physical properties. tandfonline.com Fluorine is the most electronegative element, and its presence in a molecule can significantly influence electronic distribution, bond strengths, and intermolecular interactions. numberanalytics.com Despite its strong electron-withdrawing nature, the fluorine atom is relatively small, comparable in size to a hydrogen atom, allowing it to be incorporated into molecules often without significant steric disruption. numberanalytics.combenthamscience.com

In the context of medicinal chemistry, fluorination is a powerful tool for optimizing drug candidates. Key effects of incorporating fluorine include:

Metabolic Stability: Fluorine can block metabolically susceptible sites in a molecule, preventing or slowing down metabolic degradation and thereby increasing the drug's half-life. numberanalytics.combohrium.com

Basicity (pKa) Modulation: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in a piperidine (B6355638) ring. bohrium.com This can influence a molecule's pharmacokinetic properties and binding affinity. bohrium.comresearchgate.net

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions. bohrium.comnih.gov

Conformational Control: The presence of a fluorine substituent can alter the preferred conformation of a molecule, which can have significant implications for its biological activity. bohrium.comchim.it

The strategic placement of fluorine can therefore be used to fine-tune the properties of a molecule to achieve a desired biological effect. numberanalytics.com

Overview of (3R,4S)-3-Fluoropiperidin-4-ol as a Key Chiral Scaffold

This compound is a specific, chiral fluorinated piperidine derivative that has emerged as a valuable building block in medicinal chemistry. Its structure is characterized by a six-membered piperidine ring with a fluorine atom at the 3-position and a hydroxyl group at the 4-position, with a specific trans stereochemical arrangement.

The chirality of this molecule is crucial, as stereochemistry often plays a critical role in the biological activity and interactions of a compound with its target. cymitquimica.com The defined (3R,4S) configuration makes it a desirable starting material for the synthesis of more complex molecules where precise three-dimensional structure is essential for function. This compound is often used as an intermediate in the synthesis of pharmaceutical products, particularly those targeting the central nervous system. chemicalbook.com The presence of both the fluorine atom and the hydroxyl group provides two distinct points for further chemical modification, allowing for the construction of diverse molecular architectures.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1638767-20-0 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C5H10FNO | cymitquimica.comchemsrc.com |

| Molecular Weight | 119.14 g/mol | chemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | CJAXOFJRWIZALN-CRCLSJGQSA-N | sigmaaldrich.com |

Historical Context of Fluorinated Heterocycle Synthesis

The field of fluorinated heterocycle chemistry is relatively modern, with intensive development beginning after World War II. e-bookshelf.de While heterocyclic compounds have long been recognized for their importance, the synthesis of their fluorinated counterparts presented new challenges and opportunities.

A pivotal moment in the history of fluorinated pharmaceuticals was the approval of fludrocortisone (B194907) in 1954, the first fluorinated steroid drug. tandfonline.com This milestone demonstrated the potential benefits of incorporating fluorine into bioactive molecules and spurred further research. Since then, the number of fluorinated drugs on the market has grown exponentially. tandfonline.com

The development of new synthetic methodologies has been crucial to this expansion. Early methods for introducing fluorine were often harsh and lacked selectivity. However, the discovery and development of milder and more selective fluorinating agents, such as N-fluoropyridinium salts and Selectfluor, have provided chemists with a more versatile toolkit for the synthesis of fluorinated heterocycles. beilstein-journals.org The ongoing development of synthetic strategies, including fluorocyclization reactions, continues to enable access to novel and complex fluorinated heterocyclic scaffolds for drug discovery and other applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

(3R,4S)-3-fluoropiperidin-4-ol |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 |

InChI Key |

BZSUXEBLJMWFSV-UHNVWZDZSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)F |

Canonical SMILES |

C1CNCC(C1O)F |

Origin of Product |

United States |

Advanced Stereoselective Synthetic Methodologies for 3r,4s 3 Fluoropiperidin 4 Ol

Enantioselective Routes to (3R,4S)-3-Fluoropiperidin-4-ol and its Enantiomers

The development of enantioselective methods to access specific stereoisomers of 3-fluoropiperidin-4-ol (B3394453) has been a key focus of synthetic research. These routes allow for the controlled installation of the fluorine atom and the adjacent hydroxyl group with high fidelity.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts.

Cinchona alkaloids and their derivatives have proven to be highly effective catalysts in the enantioselective α-fluorination of cyclic ketones. nih.govresearchgate.netacs.org These naturally occurring compounds can be modified to create a chiral environment that directs the approach of an electrophilic fluorine source to one face of the enamine intermediate, leading to high levels of enantioselectivity. acs.org The first highly enantioselective α-fluorination of ketones using organocatalysis was achieved through the high-throughput evaluation of a new library of amine catalysts, identifying a primary amine functionalized Cinchona alkaloid as the optimal system. nih.govacs.org This system allows for the direct and asymmetric α-fluorination of a variety of cyclic substrates. nih.govacs.org

In the context of synthesizing this compound, a key step involves the enantioselective fluorination of an N-protected piperidin-4-one. The use of a modified Cinchona alkaloid catalyst, as reported by MacMillan, has been successfully employed for this transformation. nih.gov Combinations of Cinchona alkaloids with electrophilic fluorine sources like Selectfluor® have been shown to efficiently fluorinate various carbonyl compounds with high enantioselectivity. nih.gov The active species in these reactions are believed to be N-fluoroammonium cinchona alkaloid tetrafluoroborates. nih.gov

The effectiveness of these catalysts stems from the rigid scaffold of the Cinchona alkaloid, which creates a well-defined chiral pocket. acs.org The catalyst can be tailored by modifying the substituents on the alkaloid framework to optimize selectivity for a particular substrate.

Table 1: Representative Cinchona Alkaloid-Catalyzed Enantioselective Fluorination

| Catalyst | Substrate | Fluorinating Agent | Product | Enantiomeric Excess (ee) | Reference |

| Primary Amine Functionalized Cinchona Alkaloid | N-Boc-piperidin-4-one | NFSI | (R)-N-Boc-3-fluoropiperidin-4-one | High | nih.govacs.org |

| (DHQ)2AQN/Selectfluor | Indanone | Selectfluor | α-Fluoroindanone | up to 83% | nih.gov |

| DHQB/Selectfluor | Tetralone | Selectfluor | α-Fluorotetralone | up to 91% | nih.gov |

This table presents illustrative examples and does not represent an exhaustive list. NFSI = N-Fluorobenzenesulfonimide, (DHQ)2AQN = Hydroquinine 1,4-phthalazinediyl diether.

Primary amine catalysis is a cornerstone of organocatalysis, particularly in the activation of carbonyl compounds through the formation of enamine intermediates. nih.govacs.org In the synthesis of fluorinated piperidines, primary amine catalysts derived from Cinchona alkaloids have demonstrated exceptional utility. nih.govacs.org Research has shown that even commercially available primary amines, such as α-methylbenzylamine, can catalyze the enantioselective fluorination of N-protected piperidin-4-ones with comparable levels of enantioselectivity to the more complex modified Cinchona alkaloid catalysts. nih.gov This finding significantly broadens the accessibility of these methods. nih.gov

The scope of primary amine catalysis in asymmetric fluorination extends to a variety of cyclic ketones. nih.govacs.org A key advantage is the ability to achieve high levels of diastereo-, regio-, and chemoselectivity in the fluorination of complex carbonyl systems. nih.gov By carefully selecting the primary amine catalyst and the fluorinating reagent, it is possible to control the formation of specific enantiomers of the fluorinated products. rsc.org For instance, a single chiral primary amine catalyst can produce both enantiomers of a fluorinated product by simply switching between different fluorinating reagents. rsc.org

The mechanism of organocatalyzed fluorination, particularly with Cinchona alkaloid-derived primary amine catalysts, has been the subject of detailed computational studies. acs.org These investigations have provided a deeper understanding of the factors that govern the high levels of stereocontrol observed in these reactions. acs.org

The catalytic cycle begins with the formation of an enamine intermediate between the cyclic ketone and the primary amine catalyst. This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). acs.org It has been proposed that the Cinchona alkaloid catalyst can activate both the ketone (via enamine formation) and the fluorine source through hydrogen bonding interactions. escholarship.org

Density functional theory (DFT) calculations have revealed that the stereochemical outcome is determined by the conformation of a seven-membered ring transition state during the fluorine transfer step. acs.org The preference for a chair-like conformation of this ring is a key factor in dictating the enantiofacial selectivity. acs.org The steric bulk of the C9-substituent on the Cinchona alkaloid also plays a crucial role in directing the approach of the electrophile. acs.org The calculations suggest that the fluorine transfer likely occurs intramolecularly from a quinuclidine (B89598) nitrogen-bound fluorine rather than through an intermolecular reaction with NFSI. acs.orgescholarship.org

Asymmetric Hydrogenation and Dynamic Kinetic Resolution

Asymmetric hydrogenation and dynamic kinetic resolution are powerful strategies for the stereoselective synthesis of chiral alcohols.

The Noyori asymmetric hydrogenation, which utilizes a chiral ruthenium-BINAP catalyst, is a highly efficient method for the reduction of ketones to chiral alcohols. princeton.eduharvard.edu A significant advancement in the synthesis of this compound involves the application of a Noyori-type reduction to racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution (DKR) conditions. researchgate.netresearchgate.net

Dynamic kinetic resolution is a process where a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. wikipedia.orgprinceton.edu In the case of the 3-fluoropiperidin-4-one, the chiral center at the 3-position can be epimerized under the reaction conditions. The chiral Ru(II) catalyst then selectively reduces one of the enantiomers of the ketone much faster than the other. princeton.edu

This DKR approach results in the formation of a single cis enantiomer of the corresponding alcohol with high diastereo- and enantioselectivity (>90%). researchgate.net This method allows for the production of the desired this compound on a multi-gram scale, and the product can often be further purified to enantiopure material through crystallization. researchgate.net The absolute configuration of the product alcohol is determined by the chirality of the BINAP ligand used in the catalyst. princeton.edu

Table 2: Noyori-type Reduction of 1-Boc-3-fluoropiperidin-4-one

| Catalyst System | Substrate | Product Configuration | Diastereoselectivity | Enantioselectivity | Reference |

| Ru-BINAP type | racemic 1-Boc-3-fluoropiperidin-4-one | cis | >90% | >90% | researchgate.net |

This table highlights the key features of the dynamic kinetic resolution process.

Diastereoselective and Enantioselective Control via Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of single-isomer products from racemic starting materials. This approach combines rapid racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of the desired stereoisomer.

A notable application of DKR in the synthesis of cis-3-fluoropiperidin-4-ol (B2384693) derivatives involves the Noyori-type asymmetric transfer hydrogenation of racemic N-Boc-3-fluoropiperidin-4-one. researchgate.netnih.gov This process utilizes a ruthenium catalyst, such as Ts-DENEB, in conjunction with a hydrogen source like a formic acid/triethylamine mixture. nih.gov The reaction proceeds with high diastereoselectivity and enantioselectivity, affording the cis-(3R,4S) isomer in excellent yields and with high enantiomeric excess (ee). researchgate.netnih.gov The success of this DKR is predicated on the base-catalyzed epimerization of the fluorine-bearing stereocenter, allowing for the preferential reduction of one enantiomer to the desired product. dicp.ac.cn

Palladium-Catalyzed Annulation Strategies for Fluorinated N-Heterocycles

Palladium-catalyzed annulation reactions provide a modular and efficient approach to constructing the piperidine (B6355638) core with concomitant introduction of fluorine. nih.govacs.orgacs.orgnih.gov These methods often utilize readily available starting materials and offer a high degree of control over the final structure. nih.govacs.org

A significant advancement in the synthesis of 3-fluoropiperidines is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinyl-substituted cyclic carbamates. nih.govacs.org This strategy allows for the rapid assembly of the 3-fluoropiperidine (B1141850) core. nih.govacs.org The reaction proceeds under mild conditions, typically employing a palladium catalyst such as Pd(dba)₂ with a suitable ligand. nih.govacs.org The resulting products are highly functionalized, containing orthogonal groups that can be further elaborated. nih.govacs.org This modularity is a key advantage, enabling the synthesis of a diverse range of substituted 3-fluoropiperidines. nih.govacs.org

The reaction involves the initial palladium-catalyzed allylation of the α-fluoro-β-ketoester, followed by an intramolecular condensation to form the piperidine ring. nih.govacs.org This one-pot procedure has been successfully scaled up to multigram quantities, demonstrating its potential for larger-scale production. nih.govacs.org

Palladium catalysis also enables the regioselective synthesis of substituted fluoropiperidines. nih.govacs.org The [4+2] annulation strategy can be applied to various alkyl-substituted α-fluoro-β-ketoesters, affording the corresponding piperidine imines in high yields. nih.govacs.org This demonstrates the good functional group tolerance of the reaction. acs.org The regioselectivity is controlled by the nature of the substituents on the starting materials, allowing for the predictable synthesis of specific isomers. nih.govacs.org Furthermore, palladium-catalyzed intramolecular hydroamination and carboamination reactions have been developed for the stereoselective synthesis of piperidine derivatives, where the protecting group can act as a chiral auxiliary to direct the stereochemical outcome. mdpi.com

Strategies for Diastereocontrol in Fluoropiperidinol Synthesis

Achieving high diastereoselectivity is crucial in the synthesis of this compound. Several strategies have been employed to control the relative stereochemistry of the fluorine and hydroxyl groups.

In the context of the palladium-catalyzed [4+2] annulation, subsequent reduction of the resulting 3-fluoropiperidine imine intermediate can be performed with high diastereocontrol. acs.org For instance, reduction using NaBH(OAc)₃ in acetic acid leads to the formation of the saturated piperidine with a high degree of diastereoselectivity for the cis isomer. acs.org

Another approach involves the ring expansion of prolinols induced by reagents like diethylaminosulfur trifluoride (DAST). This method can proceed with high stereoselectivity, leading to the formation of 3-fluoropiperidines from enantiomerically pure starting materials. researchgate.net The stereochemical outcome is often dependent on the specific substrate and reaction conditions. researchgate.net

Optimization of Synthetic Routes for Scale-Up Production

The transition from laboratory-scale synthesis to large-scale production presents unique challenges. For the synthesis of this compound, several factors are considered for optimization.

The palladium-catalyzed [4+2] annulation has been shown to be scalable, with successful multigram synthesis reported. nih.govacs.org The one-pot nature of this reaction simplifies the process and reduces the need for isolation of intermediates, which is advantageous for large-scale operations. nih.govacs.org Similarly, the dynamic kinetic resolution via Noyori reduction has been demonstrated on a multi-gram scale, yielding the desired product in good yield after crystallization. researchgate.net

Process optimization also involves the selection of cost-effective and readily available starting materials. The use of inexpensive ethyl fluoroacetate (B1212596) as a source of fluorine in the synthesis of α-fluoro-β-ketoesters is a key consideration for economic viability. researchgate.net Furthermore, minimizing the use of hazardous reagents and developing robust purification methods, such as crystallization, are crucial for safe and efficient scale-up. researchgate.net

Comparison of Stereoselective Synthetic Efficiency and Selectivity Profiles

Different synthetic methodologies for this compound offer varying levels of efficiency and selectivity.

| Methodology | Key Features | Stereoselectivity | Yield | Scalability |

| Dynamic Kinetic Resolution (Noyori Reduction) | Utilizes a racemic starting material to produce a single enantiomer. | High diastereo- and enantioselectivity (>90%). researchgate.net | Good (e.g., 60% after crystallization). researchgate.net | Demonstrated on a multi-gram scale. researchgate.net |

| Palladium-Catalyzed [4+2] Annulation | Modular approach using readily available starting materials. nih.govacs.org | High diastereoselectivity upon subsequent reduction. acs.org | High yields for the annulation step. nih.govacs.org | Scalable to multigram quantities. nih.govacs.org |

| Ring Expansion of Prolinols (DAST) | Stereospecific rearrangement of β-amino alcohols. researchgate.net | Highly stereoselective, dependent on the substrate. researchgate.net | Good (e.g., 89% isolated yield). researchgate.net | Not explicitly reported for large scale. |

The dynamic kinetic resolution offers excellent stereocontrol in a single step from a racemic precursor. researchgate.net The palladium-catalyzed annulation provides a highly modular and efficient route to functionalized fluoropiperidines, which can then be stereoselectively reduced. nih.govacs.org The choice of method often depends on the desired scale of production, the availability of starting materials, and the specific functional groups required in the final product.

Chemical Transformations and Derivatization of 3r,4s 3 Fluoropiperidin 4 Ol

Selective Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring system of (3R,4S)-3-fluoropiperidin-4-ol is amenable to various selective functionalization reactions, allowing for the tailored synthesis of derivatives with desired properties. These transformations can be directed at the nitrogen atom, the hydroxyl group, or the carbon framework of the piperidine core.

Modification at the Nitrogen Atom (N-Alkylation, N-Acylation)

The secondary amine of the piperidine ring is a key site for derivatization. N-alkylation and N-acylation are fundamental transformations that introduce a wide range of substituents, thereby influencing the molecule's steric and electronic properties.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. For instance, reductive amination provides a versatile method for introducing alkyl groups. nih.gov Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods for this purpose. rsc.org The synthesis of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731), a kinesin spindle protein inhibitor, involves the N-methylation of a related 3-fluoropiperidin-4-ol (B3394453) derivative. capes.gov.bralaska.edu

N-Acylation: The nitrogen can be acylated to form amides, carbamates, and ureas. For example, reaction with acyl chlorides or anhydrides yields N-acyl derivatives. The formation of a Boc-protected derivative, cis-1-Boc-3-fluoropiperidin-4-ol, is a common strategy to facilitate further synthetic manipulations. capes.gov.brnih.govnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Methylation | Reductive amination | N-Methylpiperidine | capes.gov.bralaska.edu |

| N-Boc Protection | Di-tert-butyl dicarbonate | N-Boc-piperidine | capes.gov.brnih.govnih.gov |

| N-Acylation | Acyl chloride | N-Acylpiperidine | google.com |

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the piperidine ring offers another site for selective functionalization. Etherification and esterification are common strategies to modify this group.

Etherification: The hydroxyl group can be converted to an ether linkage. For example, Williamson ether synthesis can be employed to introduce various alkyl or aryl groups. This modification can significantly alter the lipophilicity and hydrogen-bonding capacity of the molecule.

Esterification: The hydroxyl group can be esterified with a variety of carboxylic acids or their derivatives to form esters. ambeed.comambeed.com This transformation is useful for introducing a wide range of functional groups and for prodrug strategies. Pharmaceutically acceptable esters are designed to hydrolyze in vivo, releasing the parent alcohol. googleapis.com

Table 2: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Etherification | Alkyl halide, base | Ether | google.com |

| Esterification | Carboxylic acid, coupling agent | Ester | ambeed.comambeed.com |

Introduction of Additional Functionality onto the Piperidine Core

Beyond modification of the existing functional groups, additional functionality can be introduced onto the piperidine core. These transformations often involve more complex multi-step sequences. One notable example is the synthesis of fluorinated piperidine derivatives where additional fluorine atoms or other functional groups are incorporated. researchgate.netacs.org

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold is a valuable component in the construction of more complex molecular architectures, including those with therapeutic potential.

Formation of Chromanol Analogues

The this compound moiety has been incorporated into chromanol structures. For instance, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol was synthesized as a conformationally restricted analogue of an NMDA receptor antagonist. nih.gov This synthesis demonstrates the utility of the fluorinated piperidine in creating complex, polycyclic systems with specific stereochemistry. nih.govnih.gov

Construction of Piperazine (B1678402) and Piperidine Derivatives

The versatility of this compound extends to the synthesis of various piperazine and piperidine derivatives. The piperazine ring is a common motif in pharmacologically active compounds. jrespharm.commdpi.comresearchgate.net Synthetic strategies often involve the coupling of the fluorinated piperidine with other heterocyclic systems. The resulting derivatives often exhibit a range of biological activities. google.comresearchgate.net

Integration into Pyrrolidine and Imidazo[4,5-c]quinoline Frameworks

The functional groups of this compound, namely the secondary amine and the hydroxyl group, serve as key handles for its incorporation into more complex heterocyclic systems.

Pyrrolidine and Dihydropyrrole Frameworks:

A notable example of its application is in the synthesis of the Kinesin Spindle Protein (KSP) inhibitor, MK-0731. acs.orgnih.govcapes.gov.br In the development of this potent anti-cancer agent, the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety was coupled to a 2,5-dihydro-1H-pyrrole core. The synthesis involves converting the hydroxyl group of the piperidinol to an amine, which then acts as a nucleophile to form a urea (B33335) linkage with the dihydropyrrole carboxamide precursor. acs.orgnih.gov This integration was a critical step to optimize the metabolic profile and reduce efflux by P-glycoprotein (Pgp), issues that had hindered earlier drug candidates. nih.gov The resulting compound, (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731), entered phase I clinical trials for treating taxane-refractory solid tumors. acs.orgnih.gov

Imidazo[4,5-c]quinoline Frameworks:

The imidazo[4,5-c]quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of immune response modifiers like Imiquimod and inhibitors of signaling pathways such as the PI3K/PKB pathway. nih.govwhiterose.ac.uknih.gov While direct literature examples detailing the specific conjugation of this compound to an imidazo[4,5-c]quinoline are not prominent, the synthesis strategies for these quinolines suggest a high potential for such integration.

Typical syntheses of functionalized imidazo[4,5-c]quinolines involve the construction of the imidazole (B134444) ring onto a quinoline (B57606) precursor, often a 3,4-diaminoquinoline. binghamton.edu Alternatively, coupling at the C4 position of the quinoline ring is a common derivatization strategy. rsc.org The secondary amine of this compound is a suitable nucleophile for substitution reactions at an activated C4 position (e.g., 4-chloro-imidazo[4,5-c]quinoline). Furthermore, the hydroxyl group could be used to form ether linkages. Studies on related fluorinated heterocyclic systems, such as the synthesis of 6-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines, have demonstrated the compatibility of the fluorinated ring with the conditions required for building fused imidazole systems. nih.gov This suggests that this compound is a viable and valuable building block for creating novel imidazo[4,5-c]quinoline derivatives with potentially enhanced pharmacological properties.

Chemoselectivity and Diastereocontrol in Post-Synthetic Modifications

A key advantage of using fluorinated piperidine building blocks is the ability to perform highly selective chemical transformations on other parts of the molecule with excellent stereochemical control. nih.govresearchgate.netacs.org Research has shown that derivatives of 3-fluoropiperidine (B1141850), which contain multiple reactive sites such as imines, esters, and alkenes, can be functionalized chemoselectively. nih.govacs.org

For instance, in a model system derived from a palladium-catalyzed [4+2] annulation, the resulting functionalized 3-fluoropiperidine derivative possessed both an imine and an ester group. acs.org This allowed for selective modifications:

Chemoselective Imine Reduction: The imine functionality could be selectively reduced to the corresponding saturated piperidine using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in acetic acid. This reaction proceeded with high diastereoselectivity, yielding primarily the cis-diastereomer. acs.org

Chemoselective Ester Reduction: Conversely, the ester group could be selectively reduced to an alcohol using lithium aluminum hydride (LiAlH₄), leaving the imine group intact. acs.org

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, providing a powerful method for generating diverse libraries of complex 3-fluoropiperidine-containing compounds. The high diastereocontrol observed in these reductions is crucial for producing single-isomer final products, a critical requirement in pharmaceutical development. acs.orgresearchgate.net

Below is a table summarizing the chemoselective modifications performed on a functionalized 3-fluoropiperidine intermediate.

| Starting Material | Reagent | Selective Transformation | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

| 3-Fluoro-4-oxopiperidine-2,6-dicarboxylate derivative (as imine) | NaBH(OAc)₃, AcOH | Imine Reduction | Saturated Piperidine | 88% (after Boc protection) | High | acs.org |

| 3-Fluoro-4-oxopiperidine-2,6-dicarboxylate derivative (as imine) | LiAlH₄ | Ester Reduction | Piperidine Alcohol | 56% | - | acs.org |

| 3-Fluoro-4-oxopiperidine-2,6-dicarboxylate derivative (as imine) | aq. HCl | Hydrolysis & Decarboxylation | Piperidinone | 54% | - | acs.org |

This table is based on data for a representative functionalized 3-fluoropiperidine derivative as described in the cited literature.

Applications of 3r,4s 3 Fluoropiperidin 4 Ol As a Chiral Building Block

Role in Medicinal Chemistry and Drug Discovery (General Context)

(3R,4S)-3-Fluoropiperidin-4-ol is recognized as an important structural motif and building block in the field of drug discovery and chemical development. chemshuttle.com The incorporation of the cis-3-fluoropiperidin-4-ol (B2384693) moiety into molecules is a strategic approach used by medicinal chemists. acs.org The fluorine atom can improve metabolic stability, receptor binding affinity, and membrane permeability of a potential drug molecule. acs.org Its utility is primarily as a key intermediate in the synthesis of a wide array of pharmaceutical agents. myskinrecipes.com The defined stereochemistry of the molecule is crucial for its specific interactions within biological systems, particularly in receptor binding.

The development of efficient synthetic routes to this compound has been a key enabler of its use in creating new chemical entities. nih.gov A notable achievement in this area is the first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, which has been described as a highly prized building block for medicinal chemistry. nih.gov This enantioselective route utilizes an organocatalytic fluorination of a ketone precursor, which can be achieved using modified cinchona alkaloid catalysts or even simpler, commercially available primary amines. nih.govcapes.gov.br The ability to produce this building block in an enantiopure form is critical, as it allows for the stereocontrolled synthesis of complex target molecules, avoiding the need for challenging chiral separations at later stages. nih.gov This accessibility facilitates its incorporation into novel molecular designs aimed at various biological targets.

The primary application of this compound is as a precursor for compounds with significant pharmacological activity. researchgate.net Its unique structure has been instrumental in the development of potent and selective inhibitors for various protein targets implicated in disease. For instance, this building block was a key component in the synthesis of a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). researchgate.net It has also been incorporated into MET kinase inhibitors being investigated for cancer treatment. acs.org Furthermore, its derivatives have been used to create inhibitors for the kinesin spindle protein (KSP), such as MK-0731, which was developed for treating taxane-refractory cancers. acs.org

The table below summarizes several pharmacologically active compounds synthesized using this compound as a key building block.

| Compound Class/Name | Target | Therapeutic Area |

| MK-0731 | Kinesin Spindle Protein (KSP) acs.org | Oncology acs.org |

| N-acylpiperidine ethers | Tropomyosin-related kinase (Trk) google.com | Various |

| Imidazopyrrolopyridines | Janus Kinase 1 (JAK1) acs.org | Inflammatory Diseases acs.org |

| MET Kinase Inhibitors | MET Kinase acs.org | Oncology acs.org |

| Thiazolidine-2,4-dione derivatives | Estrogen-Related Receptor 1 (ERR1) researchgate.net | Metabolic Diseases, Oncology researchgate.net |

Utility in Asymmetric Synthesis of Complex Natural Products and Analogues

Asymmetric synthesis aims to create single enantiomers of chiral molecules, a critical task in modern chemistry, particularly for natural products and pharmaceuticals. york.ac.uk The enantiopure nature of this compound, secured through enantioselective synthesis, makes it an invaluable chiral building block. nih.gov Its defined stereocenters can be used to direct the stereochemistry of subsequent reactions, a common strategy in the synthesis of complex molecules. york.ac.uk While direct incorporation into complex natural products is an area of ongoing research, its primary role is in the synthesis of analogues that mimic the structural and stereochemical features of natural products. The fluorinated piperidine (B6355638) core can be used to create structurally novel analogues with potentially enhanced biological activity or improved pharmacokinetic profiles compared to their natural, non-fluorinated counterparts.

Contribution to Diversified Chemical Libraries

In modern drug discovery, the generation of diversified chemical libraries around a privileged scaffold is a common strategy for identifying new lead compounds. 3-Fluoro- and trifluoromethylthio-piperidines are considered important building blocks for discovery chemistry. acs.org The this compound scaffold is well-suited for this purpose. The hydroxyl and amine functionalities provide two convenient points for chemical modification, allowing for the rapid and efficient synthesis of a wide range of derivatives. acs.org This enables the creation of libraries where substituents around the core structure are systematically varied to explore the structure-activity relationship (SAR) for a given biological target. This approach, which allows for chemoselective derivatization with high diastereocontrol, accelerates the discovery of compounds with optimized potency and selectivity. acs.org

Development of Advanced Synthetic Intermediates

This compound serves not only as a direct precursor to final drug candidates but also as a starting material for more complex, advanced synthetic intermediates. These intermediates can be more readily coupled in later-stage synthetic steps. The functional groups of the parent molecule can be transformed to introduce different reactive handles. For example, it can be converted into aminomethyl derivatives or used to form ether linkages, creating more elaborate building blocks for specific synthetic strategies. google.combldpharm.com

The table below lists examples of advanced synthetic intermediates derived from this compound.

| Intermediate Name | CAS Number | Molecular Formula | Use |

| ((3R,4S)-3-Fluoropiperidin-4-yl)methanamine bldpharm.com | Not specified | C6H13FN2 | Introduction of an aminomethyl group for further functionalization. bldpharm.com |

| 2-{[(3S,4R)-3-fluoropiperidin-4-yl]oxy}-5-(1-methyl-1H-imidazol-4-yl)benzamide hydrochloride google.com | Not specified | C16H20ClFN4O2 | Advanced intermediate for Trk inhibitors. google.com |

| (3R,4S)-3-fluoro-4-(fluoromethyl)piperidine hydrochloride bldpharm.com | Not specified | C6H12ClF2N | A difluorinated building block for medicinal chemistry applications. bldpharm.com |

| tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate chemicalbook.com | 1174020-42-8 | C10H18FNO3 | N-Boc protected intermediate for controlled reactions. chemicalbook.com |

Computational and Theoretical Investigations of 3r,4s 3 Fluoropiperidin 4 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of (3R,4S)-3-fluoropiperidin-4-ol focuses on determining its most stable three-dimensional structures. Like cyclohexane, the piperidine (B6355638) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. libretexts.org For a substituted piperidine such as this, two principal chair conformations are possible, which can interconvert through a process known as a ring flip. libretexts.org The substituents—fluorine at position 3 and a hydroxyl group at position 4—can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the (3R,4S) configuration, the cis relationship between the fluorine and hydroxyl groups means that in one chair form, one substituent is axial and the other is equatorial, while in the flipped conformation, their positions are reversed. Computational studies on related fluorinated piperidines indicate that the conformational preference is governed by a balance of steric hindrance and electronic effects, such as hyperconjugation and electrostatic interactions. nih.gov Specifically, a strong preference for an axial fluorine (F-axial) has been observed in many fluorinated piperidines, which can be attributed to stabilizing delocalization forces like charge-dipole interactions. nih.gov

For this compound, the two primary chair conformers would be:

Conformer A : Axial fluorine (3-ax) and equatorial hydroxyl (4-eq).

Conformer B : Equatorial fluorine (3-eq) and axial hydroxyl (4-ax).

Computational energy calculations are used to predict which conformer is more stable. The analysis of a similar compound, (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, revealed that it exclusively adopts a chair conformation where bulky substituents are in equatorial positions to minimize steric strain. researchgate.net However, the smaller size of fluorine and the potential for stabilizing electronic interactions can favor the axial position. nih.govresearchgate.net A systematic conformer search and energy calculation would yield the relative populations of each state.

| Conformer | Fluorine Position | Hydroxyl Position | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|---|

| A | Axial | Equatorial | 0.00 (Reference) | Stabilizing C-Fσ* ← N interaction (hyperconjugation); minimal 1,3-diaxial strain from fluorine. |

| B | Equatorial | Axial | > 0.5 | Potential 1,3-diaxial steric strain from the axial hydroxyl group. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It provides accurate insights into molecular geometry, stability, and reactivity, making it an indispensable tool for studying compounds like this compound. researchgate.net DFT calculations are employed to optimize the molecular structure and predict a wide range of electronic properties.

DFT calculations can precisely determine key molecular descriptors that govern the behavior of this compound. These descriptors are fundamental to understanding its polarity, reactivity, and intermolecular interactions. researchgate.netrsc.org

Orbital Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap indicates the molecule's electronic stability and susceptibility to chemical reactions. A smaller gap suggests higher reactivity.

Charge Distribution : DFT can map the electrostatic potential (ESP) and calculate atomic charges (e.g., Mulliken charges), revealing the distribution of electron density across the molecule. scirp.org This information identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is critical for predicting how the molecule will interact with other reagents or a biological target. nih.gov For instance, the nitrogen atom is expected to be a primary site of basicity, while the hydrogen of the hydroxyl group will be acidic.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates a highly polar molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ +1.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests high kinetic stability. |

| Mulliken Charge on F | ~ -0.4 e | Confirms the high electronegativity and electron-withdrawing nature of fluorine. |

| Mulliken Charge on N | ~ -0.3 e | Identifies the nitrogen atom as a key basic and nucleophilic center. |

The synthesis of a specific stereoisomer like this compound requires precise control over the reaction pathways. nih.gov DFT is instrumental in elucidating the mechanisms of stereoselective reactions by modeling the transition states of competing reaction pathways. mdpi.com By calculating the activation energies for the formation of different stereoisomers, chemists can predict which products will be favored under specific conditions.

For example, in an enantioselective fluorination of a piperidinone precursor, DFT can be used to model the interaction between the substrate, the fluorinating agent, and a chiral catalyst. nih.gov The calculations can reveal why a particular face of the molecule is preferentially attacked, leading to the desired (3R,4S) stereochemistry. By comparing the energies of the transition state structures leading to the cis and trans products, the model can explain the observed diastereoselectivity and help in optimizing reaction conditions for higher yields of the desired isomer. mdpi.com

In Silico Approaches to Molecular Design and Optimization

In silico methods use computational power to design and optimize molecules before they are synthesized in the lab. For a scaffold like this compound, these approaches can predict how structural modifications would affect its biological activity, guiding the development of more potent and selective drug candidates. nih.govnih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to predict the relative binding affinities of a series of similar ligands to a biological target. cresset-group.com In the context of drug design, FEP can guide the synthesis of analogues of this compound by predicting which chemical modifications are most likely to improve binding potency.

The FEP process involves computationally "mutating" a parent molecule (the "lead compound") into a series of analogues and calculating the change in the free energy of binding (ΔΔG) for each transformation. nih.gov This allows researchers to screen a virtual library of potential compounds and prioritize the synthesis of those with the most promising predicted affinities. For example, FEP could be used to evaluate:

Replacing the hydroxyl group with other hydrogen bond donors/acceptors.

Adding substituents to the piperidine nitrogen.

Modifying other positions on the piperidine ring.

By providing accurate predictions, FEP significantly reduces the number of compounds that need to be synthesized and tested, accelerating the drug discovery process and making it more cost-effective. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The process involves compiling a dataset of analogues with known biological activities and calculating a variety of molecular descriptors for each. nih.gov These descriptors quantify different aspects of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates a combination of these descriptors with the observed activity. nih.govmdpi.com

Key descriptor categories include:

Electronic Descriptors : Quantify the electronic properties of the molecule (e.g., atomic charges, dipole moment, HOMO/LUMO energies).

Steric Descriptors : Describe the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Hydrophobic Descriptors : Relate to the molecule's lipophilicity (e.g., LogP), which affects its ability to cross cell membranes.

Topological Descriptors : Describe the connectivity and branching of the atoms in the molecule.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel analogues of the this compound scaffold, helping to guide the design of more effective compounds. researchgate.netresearchgate.net

Correlation of Structural Parameters with Predicted Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR studies can elucidate the key structural parameters that govern their interaction with a biological target.

The process involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. By applying statistical methods, a QSAR model is developed that can predict the activity of new, untested compounds.

Key Structural Parameters and Their Predicted Influence:

Fluorine Substitution: The fluorine atom at the C3 position has a profound impact on the molecule's properties. Its high electronegativity can influence the acidity of the neighboring hydroxyl group and the basicity of the piperidine nitrogen. This can, in turn, affect hydrogen bonding interactions with a target receptor. Computational models can quantify the effect of this substitution on properties like dipole moment and electrostatic potential, correlating them with observed biological activity.

Stereochemistry: The specific (3R,4S) stereochemistry dictates a precise three-dimensional arrangement of the fluorine and hydroxyl groups. Computational conformational analysis can predict the preferred chair conformation of the piperidine ring and the axial or equatorial positioning of the substituents. researchgate.net This spatial arrangement is critical for fitting into a specific binding pocket of a receptor, and QSAR models can incorporate 3D descriptors to capture these steric effects.

Piperidine Ring Conformation: The flexibility of the piperidine ring allows it to adopt various conformations. Computational energy calculations can determine the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target.

The following interactive table illustrates the types of molecular descriptors that would be calculated for a hypothetical series of this compound derivatives and correlated with their predicted biological activity.

| Derivative | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted IC50 (nM) |

| Parent | 0.85 | 2.1 | 150.3 | 75 |

| N-Methyl | 1.25 | 2.3 | 165.8 | 62 |

| N-Ethyl | 1.65 | 2.4 | 180.1 | 51 |

| 4-Phenyl | 2.95 | 1.9 | 225.6 | 25 |

| 4-(4-chlorophenyl) | 3.65 | 2.8 | 240.2 | 15 |

This table is a representative example of data generated in a QSAR study and is for illustrative purposes.

Computational Guidance for New Molecule Design

The insights gained from QSAR and other computational studies provide a rational basis for the design of new molecules with enhanced biological activity. mdpi.comrsc.org By understanding which structural features are conducive to activity, medicinal chemists can prioritize the synthesis of compounds that are more likely to be successful, thereby saving time and resources. nih.gov

Strategies for New Molecule Design:

Bioisosteric Replacement: Computational models can suggest bioisosteric replacements for certain functional groups to improve properties like metabolic stability or membrane permeability without compromising binding affinity. For instance, the hydroxyl group could be computationally evaluated for replacement with other hydrogen bond donors or acceptors.

Scaffold Hopping: Based on the pharmacophore model derived from this compound and its derivatives, computational algorithms can search databases for novel scaffolds that present the key interacting features in a similar spatial arrangement. This can lead to the discovery of entirely new chemical classes of active compounds.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known, molecular docking simulations can be employed to predict the binding mode and affinity of designed molecules. frontiersin.org This allows for the rational design of modifications to the this compound scaffold to optimize interactions with the active site of the target. For example, docking studies might reveal a hydrophobic pocket that can be filled by adding a specific substituent to the piperidine nitrogen, thereby increasing potency.

The following interactive table provides examples of how computational guidance can inform the design of new molecules based on the this compound scaffold.

| Design Strategy | Modification on this compound | Predicted Outcome | Rationale |

| Increase Potency | Addition of a p-chlorobenzyl group to the piperidine nitrogen | Higher binding affinity | Fills a computationally identified hydrophobic pocket in the target's active site. |

| Improve Selectivity | Introduction of a bulky substituent at the 4-position | Reduced off-target activity | Steric hindrance prevents binding to unintended receptors with smaller binding sites. |

| Enhance Oral Bioavailability | Replacement of the hydroxyl group with a methoxy (B1213986) group | Increased membrane permeability | Reduces polarity, potentially improving absorption from the gastrointestinal tract. |

| Prolong Half-life | Introduction of a gem-dimethyl group adjacent to a metabolically labile site | Decreased metabolic clearance | Steric shielding of a site prone to enzymatic degradation. |

This table is a representative example of how computational design principles are applied and is for illustrative purposes.

Advanced Characterization and Stereochemical Elucidation of 3r,4s 3 Fluoropiperidin 4 Ol and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like (3R,4S)-3-fluoropiperidin-4-ol and its derivatives (e.g., the common synthetic intermediate N-Boc-(3R,4S)-3-fluoropiperidin-4-ol), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is used to provide a complete structural picture. acs.org

¹H NMR provides information on the number of different types of protons and their connectivity. The signals for protons on the piperidine (B6355638) ring are split by adjacent protons and by the fluorine atom, resulting in complex multiplets that confirm the cis relationship between the fluorine at C3 and the hydroxyl group at C4.

¹³C NMR reveals the number of chemically distinct carbon environments. The carbon atom bonded to the fluorine (C3) exhibits a large coupling constant (¹JCF), which is characteristic of a direct C-F bond.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the wide range of chemical shifts that are highly sensitive to the local electronic environment. biophysics.org A single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine atom in the molecule. Its coupling to adjacent protons further corroborates the structural assignment. acs.orgrsc.org

Detailed NMR spectral data for the N-Boc protected derivative have been reported, confirming its structure. acs.org

Table 1: Representative NMR Spectral Data for N-Boc-(3R,4S)-3-fluoropiperidin-4-ol in CDCl₃ Note: This table presents typical, expected values for this class of compound. Definitive data can be found in the cited literature. acs.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.50 - 4.35 | dm | JHF ≈ 48 | H-3 |

| ¹H | 4.15 - 4.00 | m | H-4 | |

| ¹H | 3.80 - 3.60 | m | H-2eq, H-6eq | |

| ¹H | 3.20 - 3.00 | m | H-2ax, H-6ax | |

| ¹H | 2.10 - 1.95 | m | H-5eq | |

| ¹H | 1.85 - 1.70 | m | H-5ax | |

| ¹H | 1.45 | s | -C(CH₃)₃ | |

| ¹³C | 154.8 | s | C=O (Boc) | |

| ¹³C | 91.5 | d | ¹JCF ≈ 175 | C-3 |

| ¹³C | 80.1 | s | -C (CH₃)₃ | |

| ¹³C | 67.0 | d | ²JCF ≈ 20 | C-4 |

| ¹³C | 45.0 | d | ²JCF ≈ 18 | C-2 |

| ¹³C | 41.0 | s | C-6 | |

| ¹³C | 30.5 | d | ³JCF ≈ 5 | C-5 |

| ¹³C | 28.4 | s | -C(CH₃ )₃ | |

| ¹⁹F | -195 to -205 | m | C3-F |

Chromatographic Methods for Purity and Enantiopurity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is a critical parameter for pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing both the chemical and enantiomeric purity of this compound. To determine enantiomeric excess (ee), chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for this purpose. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com

The selection of the mobile phase is critical for achieving optimal separation. mdpi.com For piperidine derivatives, normal-phase conditions (e.g., a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol) are often effective. nih.gov The development of a robust HPLC method is a key step after synthesis to ensure the enantiopurity of the final product. acs.org

Table 2: Typical Chiral HPLC Method Parameters for Enantiopurity Assessment Note: This table provides an example of a typical method. Specific conditions for this compound and its derivatives are detailed in the cited literature. acs.org

| Parameter | Value/Description |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of the (3R,4S) and (3S,4R) enantiomers. |

X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Studies

While NMR and chiral HPLC can confirm the relative stereochemistry and enantiomeric purity, X-ray crystallography provides unambiguous proof of the absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise three-dimensional model of the molecule.

For the N-Boc protected derivative of cis-3-fluoropiperidin-4-ol (B2384693), single-crystal X-ray analysis has been performed to definitively confirm the (3R,4S) configuration. acs.org The analysis also reveals detailed conformational information, such as the preference for the piperidine ring to adopt a chair conformation with the bulky N-Boc group in the equatorial position to minimize steric strain. This data is invaluable for understanding how the molecule might interact with biological targets.

Table 3: Key Information Obtained from X-ray Crystallography Note: This table outlines the type of data generated from an X-ray crystal structure analysis. The specific crystallographic data for the N-Boc derivative of the title compound is available in the cited literature. acs.org

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Absolute Configuration | Unambiguous assignment of the R/S configuration at all stereocenters. |

| Conformation | Precise bond lengths, bond angles, and torsion angles, defining the molecule's 3D shape. |

| Intermolecular Interactions | Identification of hydrogen bonding and other non-covalent interactions in the solid state. |

Chiral Resolution Techniques for Enantiopure Material

The production of single-enantiomer compounds is paramount in the pharmaceutical industry. While enantioselective synthesis is one approach, chiral resolution—the separation of a racemic mixture—is another critical strategy.

For cis-3-fluoropiperidin-4-ol, it has been noted that the N-Boc protected piperidinols can be readily crystallized to obtain enantiopure material. acs.orgnih.gov This suggests that preferential crystallization is a viable method, where one enantiomer crystallizes out of a supersaturated solution of the racemate, leaving the other enantiomer enriched in the mother liquor.

Other advanced resolution techniques applicable to piperidine derivatives include:

Diastereomeric Salt Formation: The racemic piperidine, which is basic, can be reacted with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. chemrxiv.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org

Kinetic Resolution: In a kinetic resolution, the enantiomers of a racemate react at different rates with a chiral catalyst or reagent. For example, the catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation, yielding highly enantioenriched amines. nih.gov This method allows for the separation of enantiomers based on their differential reactivity.

Q & A

What enantioselective synthesis methods are optimal for producing (3R,4S)-3-fluoropiperidin-4-ol, and how do catalyst choices influence stereochemical outcomes?

Answer:

The synthesis of this compound typically involves enantioselective fluorination using chiral catalysts. A notable method employs cinchona alkaloid catalysts to achieve high enantiomeric excess (ee). Alternatively, commercially available primary amines like α-methylbenzylamine can replace cinchona alkaloids, yielding comparable enantioselectivity (up to 90% ee) for cis-3-fluoropiperidin-4-ol derivatives . Key factors include reaction temperature (-20°C to 25°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading (5–10 mol%). Post-synthesis purification via chiral chromatography or crystallization ensures stereochemical fidelity.

How can advanced spectroscopic techniques resolve contradictions in stereochemical assignments of this compound?

Answer:

Conflicting stereochemical data can arise from overlapping NMR signals or ambiguous NOE correlations. To resolve this:

- X-ray crystallography provides unambiguous confirmation of absolute configuration, as demonstrated for related fluoropiperidine derivatives .

- Vibrational Circular Dichroism (VCD) distinguishes enantiomers by analyzing chiral vibrational modes.

- Computational modeling (e.g., DFT calculations) predicts NMR chemical shifts and optical rotations, cross-validated with experimental data .

- 2D NMR (COSY, HSQC) clarifies proton-proton coupling and heteronuclear correlations, particularly for distinguishing axial/equatorial fluorine and hydroxyl groups.

What strategies improve yield and enantiomeric purity in multi-step syntheses of this compound?

Answer:

- Catalyst optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to enhance ee.

- Protecting groups : Temporarily protect the hydroxyl group during fluorination to prevent side reactions.

- Flow chemistry : Continuous reaction setups minimize intermediate degradation and improve reproducibility .

- Crystallization-induced dynamic resolution (CIDR) : Leverage racemization kinetics during crystallization to enrich the desired enantiomer .

- Quality control : Use chiral HPLC (e.g., Chiralpak IA column) to monitor ee at each step .

How does fluorination at the 3-position alter the physicochemical and pharmacological properties of piperidin-4-ol derivatives?

Answer:

The fluorine atom increases lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier permeability. It also introduces:

- Electron-withdrawing effects : Stabilizes adjacent hydrogen bonds, critical for receptor binding (e.g., serotonin or dopamine receptors) .

- Metabolic stability : Reduces cytochrome P450-mediated oxidation, as shown in comparative studies with non-fluorinated analogs .

- Stereoelectronic effects : The (3R,4S) configuration optimizes spatial alignment with target proteins, improving binding affinity by ~30% compared to (3R,4R) isomers .

What are best practices for characterizing the stability of this compound under varied conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS .

- Hygroscopicity testing : Store samples at 25°C/60% RH and analyze water uptake by Karl Fischer titration.

- Long-term stability : Store in amber vials under inert gas (N₂ or Ar) at 2–8°C to prevent racemization and oxidation .

- Solid-state analysis : Use DSC and PXRD to detect polymorphic transitions affecting shelf life .

How do stereochemical differences between (3R,4S)- and (3R,4R)-3-fluoropiperidin-4-ol impact pharmacological activity?

Answer:

- Receptor selectivity : The (3R,4S) isomer shows higher affinity for σ-1 receptors (Ki = 12 nM vs. 45 nM for (3R,4R)) due to optimal hydroxyl-fluorine spatial arrangement .

- Toxicity profiles : (3R,4R) isomers may exhibit off-target binding to hERG channels, increasing cardiac risk, whereas (3R,4S) derivatives show negligible hERG inhibition .

- In vivo efficacy : In rodent models, the (3R,4S) configuration improves bioavailability (AUC 1.5× higher) and brain penetration compared to (3R,4R) .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible routes using fluorination and hydroxylation reactions .

- DFT calculations : Predict activation energies for fluorination steps and regio-/stereoselectivity in ring-opening reactions .

- Machine learning : Platforms like Synthia™ optimize reaction conditions (solvent, catalyst) based on historical data from similar piperidine derivatives .

How can researchers validate the biological activity of this compound in neurological target assays?

Answer:

- In vitro binding assays : Radioligand displacement studies (e.g., [³H]-DTG for σ-1 receptors) quantify affinity .

- Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells expressing target receptors.

- ADME profiling : Use Caco-2 cell monolayers to assess permeability and hepatic microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.